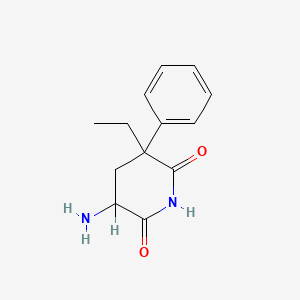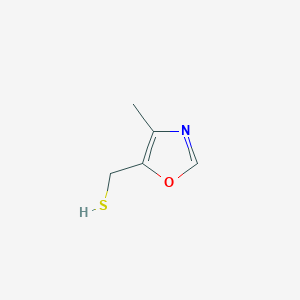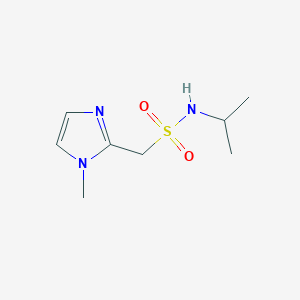
4-Amino-2-ethyl-2-phenylglutarimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-ethyl-2-phenylglutarimide is an organic compound with the molecular formula C13H16N2O2. It is a derivative of glutarimide, a class of compounds known for their diverse biological activities.
Méthodes De Préparation
The synthesis of 4-Amino-2-ethyl-2-phenylglutarimide can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-2-phenylglutaric acid with ammonia, followed by cyclization to form the glutarimide ring. The reaction conditions typically require heating and the presence of a dehydrating agent to facilitate the cyclization process .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
4-Amino-2-ethyl-2-phenylglutarimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions, forming various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .
Applications De Recherche Scientifique
4-Amino-2-ethyl-2-phenylglutarimide has several scientific research applications:
Medicinal Chemistry: It has been studied for its sedative-hypnotic and anticonvulsant properties.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 4-Amino-2-ethyl-2-phenylglutarimide involves its interaction with GABA receptors in the central nervous system. As a GABA agonist, it enhances the inhibitory effects of GABA, leading to sedation and anticonvulsant effects. Additionally, it induces the enzyme cytochrome P450 2D6 (CYP2D6), which plays a role in the metabolism of various drugs .
Comparaison Avec Des Composés Similaires
4-Amino-2-ethyl-2-phenylglutarimide can be compared with other similar compounds such as glutethimide and thalidomide. While all these compounds share a glutarimide core structure, they differ in their substituents and biological activities:
Glutethimide: Known for its sedative-hypnotic properties, glutethimide acts as a GABA agonist and is used to treat insomnia.
Thalidomide: Initially used as a sedative, thalidomide is now known for its immunomodulatory and anti-inflammatory properties.
These comparisons highlight the unique properties of this compound, particularly its potential as an anticonvulsant and its specific interactions with GABA receptors.
Propriétés
Numéro CAS |
56392-80-4 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
5-amino-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(9-6-4-3-5-7-9)8-10(14)11(16)15-12(13)17/h3-7,10H,2,8,14H2,1H3,(H,15,16,17) |
Clé InChI |
RQJOABCLXUBEQN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(C(=O)NC1=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)





![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)

![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)


![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)

